Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Description
Properties
CAS No. |
93839-89-5 |
|---|---|
Molecular Formula |
C10H16LiN5O12P3S |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
KRAIEIOBHFWLAU-MCDZGGTQSA-N |
Isomeric SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Appearance |
Assay:≥90%A crystalline solid |
Other CAS No. |
93839-89-5 |
Pictograms |
Irritant |
Synonyms |
(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |
Origin of Product |
United States |
Mechanism of Action
Target of Action
ATPgammaS tetralithium salt, also known as Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, is a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors . These receptors are part of the P2Y receptor family, which consists of 8 human subtypes.
Mode of Action
ATPgammaS tetralithium salt interacts with its targets, the P2Y2 and P2Y11 receptors, by mimicking the action of ATP. It is a nonhydrolyzable analog of ATP, meaning it resists breakdown and thus can have a prolonged effect on its target receptors.
Biochemical Pathways
The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can influence various biochemical pathways. These receptors are known to control levels of extracellular nucleotides and nucleosides, and intracellular signaling pathways. .
Pharmacokinetics
It is known to be soluble in water up to 50 mm, which could influence its bioavailability.
Result of Action
The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can lead to various molecular and cellular effects. For instance, it has been shown to enhance intrinsic fluorescence and induce aggregation, which increases the activity of spinach Rubisco activase. It also attenuates inflammatory response with decreased accumulation of cells and proteins in bronchoalveolar lavage and reduces neutrophil infiltration and extravasation of Evans blue albumin dye into lung tissue.
Action Environment
Given that it is a nonhydrolyzable analog of atp, it may be more resistant to degradation in various environments compared to ATP
Biochemical Analysis
Biochemical Properties
ATPgammaS Tetralithium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor elF4A.
Cellular Effects
ATPgammaS Tetralithium Salt has profound effects on various types of cells and cellular processes. For example, in TEA3A1 cells, ATPgammaS Tetralithium Salt increased Ca 2+ influx in a dose-dependent manner.
Molecular Mechanism
ATPgammaS Tetralithium Salt exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it unwinds 17 base pairs of DNA by 11.5 degrees/base pair in the presence of adenosine 5’-O- (3-thiotriphosphate).
Temporal Effects in Laboratory Settings
The effects of ATPgammaS Tetralithium Salt change over time in laboratory settings. It has a high degree of stability and shows long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of ATPgammaS Tetralithium Salt vary with different dosages in animal models. High doses may lead to toxic or adverse effects.
Metabolic Pathways
ATPgammaS Tetralithium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors and affects metabolic flux or metabolite levels.
Transport and Distribution
ATPgammaS Tetralithium Salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
The subcellular localization of ATPgammaS Tetralithium Salt and its effects on its activity or function are crucial. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
